molecular formula C19H18N6O2 B11006605 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B11006605
M. Wt: 362.4 g/mol
InChI Key: MVVQDSMJFGHOLS-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced through a nucleophilic substitution reaction using appropriate triazolopyridine derivatives.

    Amide Bond Formation: The final step involves the formation of the amide bond between the quinazolinone core and the triazolopyridine moiety using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone, potentially forming dihydroquinazolinones.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinazolinone or triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.

    Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.

Medicine

    Drug Development: Investigated as a lead compound for the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline and its analogs.

    Triazolopyridine Derivatives: Compounds such as 1,2,4-triazolo[4,3-a]pyridine and its substituted derivatives.

Uniqueness

The uniqueness of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide lies in its combined structural features of quinazolinone and triazolopyridine, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C19H18N6O2/c26-18(20-10-8-17-23-22-16-7-3-4-11-25(16)17)9-12-24-13-21-15-6-2-1-5-14(15)19(24)27/h1-7,11,13H,8-10,12H2,(H,20,26)

InChI Key

MVVQDSMJFGHOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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